molecular formula C22H13NO2S B12637749 4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol CAS No. 920761-37-1

4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol

Cat. No.: B12637749
CAS No.: 920761-37-1
M. Wt: 355.4 g/mol
InChI Key: ATIZNRZLXFVREZ-UHFFFAOYSA-N
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Description

4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol is a complex organic compound characterized by its unique structure, which includes nitro, phenylethynyl, and thiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol typically involves multi-step organic reactions. One common method includes the following steps:

    Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Thiol Addition: The final step involves the addition of a thiol group to the ethynylbenzene derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol has several applications in scientific research:

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Chemistry: Acts as a building block for more complex molecules in organic synthesis.

    Biology: Potential use in the study of thiol-based redox biology.

    Medicine: Investigated for its potential in drug development due to its unique functional groups.

Mechanism of Action

The mechanism of action of 4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol involves its interaction with various molecular targets:

    Thiol Group: Can form disulfide bonds, affecting protein function.

    Nitro Group: Can undergo reduction to amines, which may interact with biological targets.

    Phenylethynyl Groups: Provide rigidity and planarity, influencing molecular interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed overview highlights the significance and versatility of 4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol in various scientific domains

Properties

CAS No.

920761-37-1

Molecular Formula

C22H13NO2S

Molecular Weight

355.4 g/mol

IUPAC Name

4-[2-[3-nitro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol

InChI

InChI=1S/C22H13NO2S/c24-23(25)22-16-19(7-6-18-10-14-21(26)15-11-18)9-13-20(22)12-8-17-4-2-1-3-5-17/h1-5,9-11,13-16,26H

InChI Key

ATIZNRZLXFVREZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)C#CC3=CC=C(C=C3)S)[N+](=O)[O-]

Origin of Product

United States

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